N'-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide
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Overview
Description
N’-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in various fields. This compound is characterized by the presence of a furan ring and a methoxybenzohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 2-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The furan ring and methoxybenzohydrazide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide involves its interaction with biological targets. The compound can bind to metal ions, forming complexes that exhibit biological activity. These metal complexes can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide: Similar in structure but with a different substituent on the hydrazide moiety.
N’-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N’-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C13H12N2O3/c1-17-12-7-3-2-6-11(12)13(16)15-14-9-10-5-4-8-18-10/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI Key |
LRVMRBCRAADUGL-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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